molecular formula C8H2BrCl2NO2 B13190057 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13190057
M. Wt: 294.91 g/mol
InChI Key: KWDRXZJBMVQKJG-UHFFFAOYSA-N
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Description

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated indole derivatives, such as:

Uniqueness

What sets 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H2BrCl2NO2

Molecular Weight

294.91 g/mol

IUPAC Name

5-bromo-6,7-dichloro-1H-indole-2,3-dione

InChI

InChI=1S/C8H2BrCl2NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14)

InChI Key

KWDRXZJBMVQKJG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Cl)Cl)NC(=O)C2=O

Origin of Product

United States

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